molecular formula C22H20N2O6S2 B2466879 N4,N4'-bis[(furan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 431893-05-9

N4,N4'-bis[(furan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide

Cat. No.: B2466879
CAS No.: 431893-05-9
M. Wt: 472.53
InChI Key: IDRHGMZINYNWIW-UHFFFAOYSA-N
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Description

    Reagents: Sulfonyl chloride, amine.

    Conditions: Nucleophilic substitution reaction, typically carried out in an organic solvent such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

  • Step 1: Formation of Biphenyl Core

      Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base.

      Conditions: Typically carried out in an organic solvent such as toluene or THF, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (80-100°C).

Chemical Reactions Analysis

Types of Reactions

N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonamide groups can be reduced to amines.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both furan and sulfonamide groups, which confer distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where these properties can be leveraged for specific functions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S2/c25-31(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)18-7-11-22(12-8-18)32(27,28)24-16-20-4-2-14-30-20/h1-14,23-24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRHGMZINYNWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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